

# physicochemical properties of 3-(5-Chloro-2-fluorophenyl)propanoic acid

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## Compound of Interest

Compound Name:	3-(5-Chloro-2-fluorophenyl)propanoic acid
CAS No.:	135832-52-9
Cat. No.:	B2935616

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An In-depth Technical Guide to the Physicochemical Properties of **3-(5-Chloro-2-fluorophenyl)propanoic acid**

## Introduction

**3-(5-Chloro-2-fluorophenyl)propanoic acid** is a halogenated aromatic carboxylic acid. Compounds of this class are pivotal building blocks in medicinal chemistry and materials science, where the specific arrangement of the chloro and fluoro substituents on the phenyl ring can significantly influence molecular interactions, metabolic stability, and overall pharmacological or material properties. Understanding the fundamental physicochemical characteristics of this molecule is, therefore, a critical prerequisite for its effective application in research and development.

This guide provides a comprehensive overview of the core physicochemical properties of **3-(5-Chloro-2-fluorophenyl)propanoic acid**, grounded in established analytical principles. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the experimental context and causality behind the determination of these

essential parameters. The protocols described herein are presented as self-validating systems, ensuring that the generated data is both accurate and reliable.

## Compound Identification and Molecular Structure

A precise understanding of a compound begins with its unambiguous identification. The structural features—a propanoic acid chain attached to a dichlorofluorophenyl ring—dictate its chemical behavior and physical properties.

Table 1: Compound Identifiers for **3-(5-Chloro-2-fluorophenyl)propanoic acid**

Identifier	Value	Source
IUPAC Name	3-(5-Chloro-2-fluorophenyl)propanoic acid	N/A
CAS Number	135832-52-9	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> ClFO <sub>2</sub>	[1]
Molecular Weight	202.61 g/mol	[1][2]
Canonical SMILES	<chem>C1=CC(=C(C=C1Cl)CCC(=O)O)F</chem>	[1]
InChI Key	WJGBGNPQWOGIER-UHFFFAOYSA-N	[2]

## Core Physicochemical Properties

The physicochemical properties of a compound govern its behavior from the lab bench to potential in vivo applications. They influence everything from solubility and formulation to absorption and distribution. The presence of the carboxylic acid group, a hydrogen bond donor and acceptor, combined with the lipophilic halogenated aromatic ring, results in a molecule with distinct characteristics.[3][4]

Table 2: Summary of Physicochemical Properties

Property	Value	Significance in R&D
Physical Form	Solid	[2]
Calculated LogP	2.4963	[1]
Topological Polar Surface Area (TPSA)	37.3 Å <sup>2</sup>	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	2 (O), 1 (F)	[1]
Rotatable Bonds	3	[1]
Storage	Room Temperature, Sealed in Dry Conditions	[1][2]

## Experimental Determination of Key Properties

The values presented are often derived from both computational models and direct experimental measurement. As a Senior Application Scientist, it is imperative to understand the principles and practical execution of the experiments that validate these properties.

### Melting Point Determination

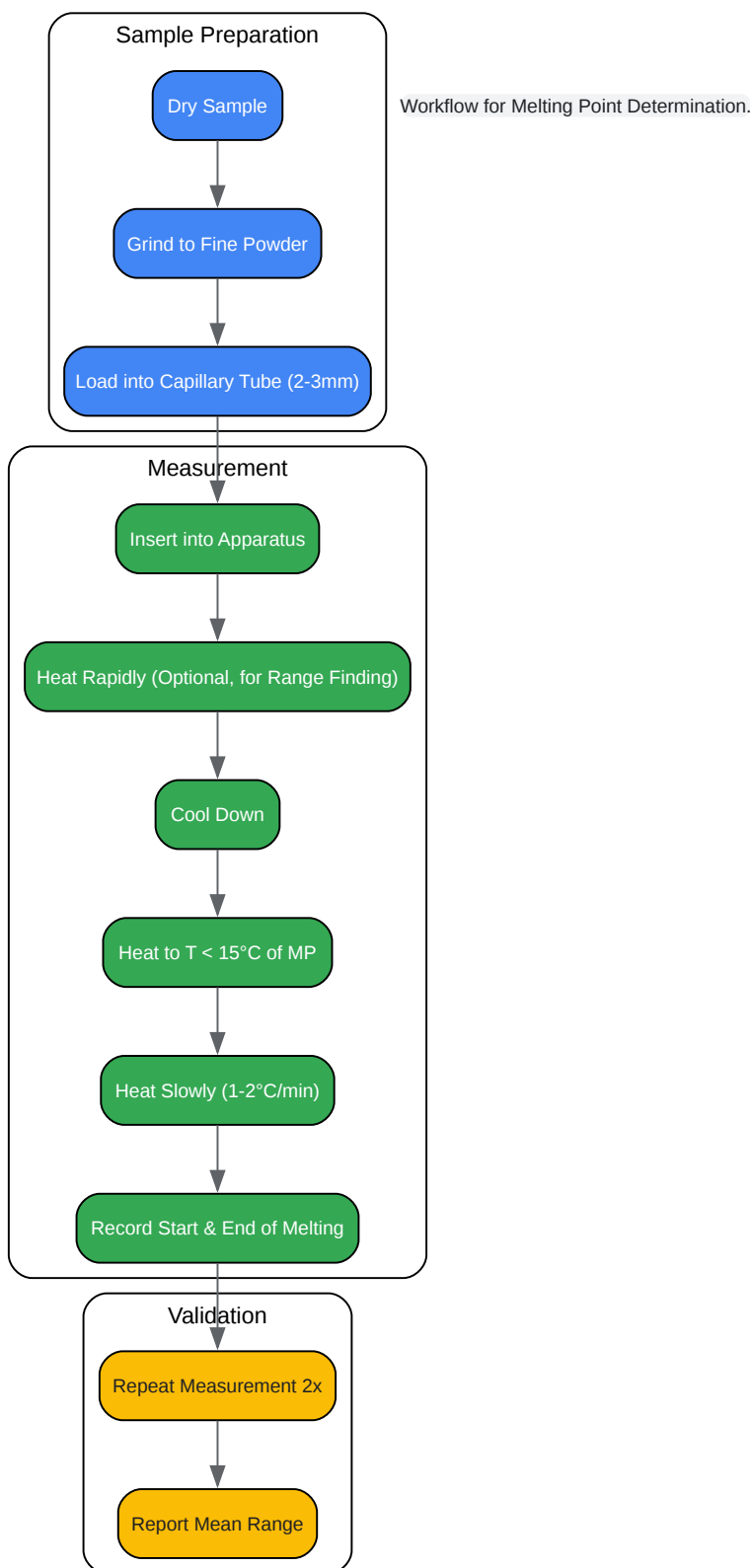
**Expertise & Experience:** The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, defined melting range is characteristic of a pure substance, while impurities typically cause a depression and broadening of the melting range.[5] The capillary method is the standard technique recognized by most pharmacopeias for its simplicity and reliability.[6] For an accurate determination, a slow heating rate (e.g., 1–2 °C per minute) near the expected melting point is critical to allow the system to remain in thermal equilibrium.[7]

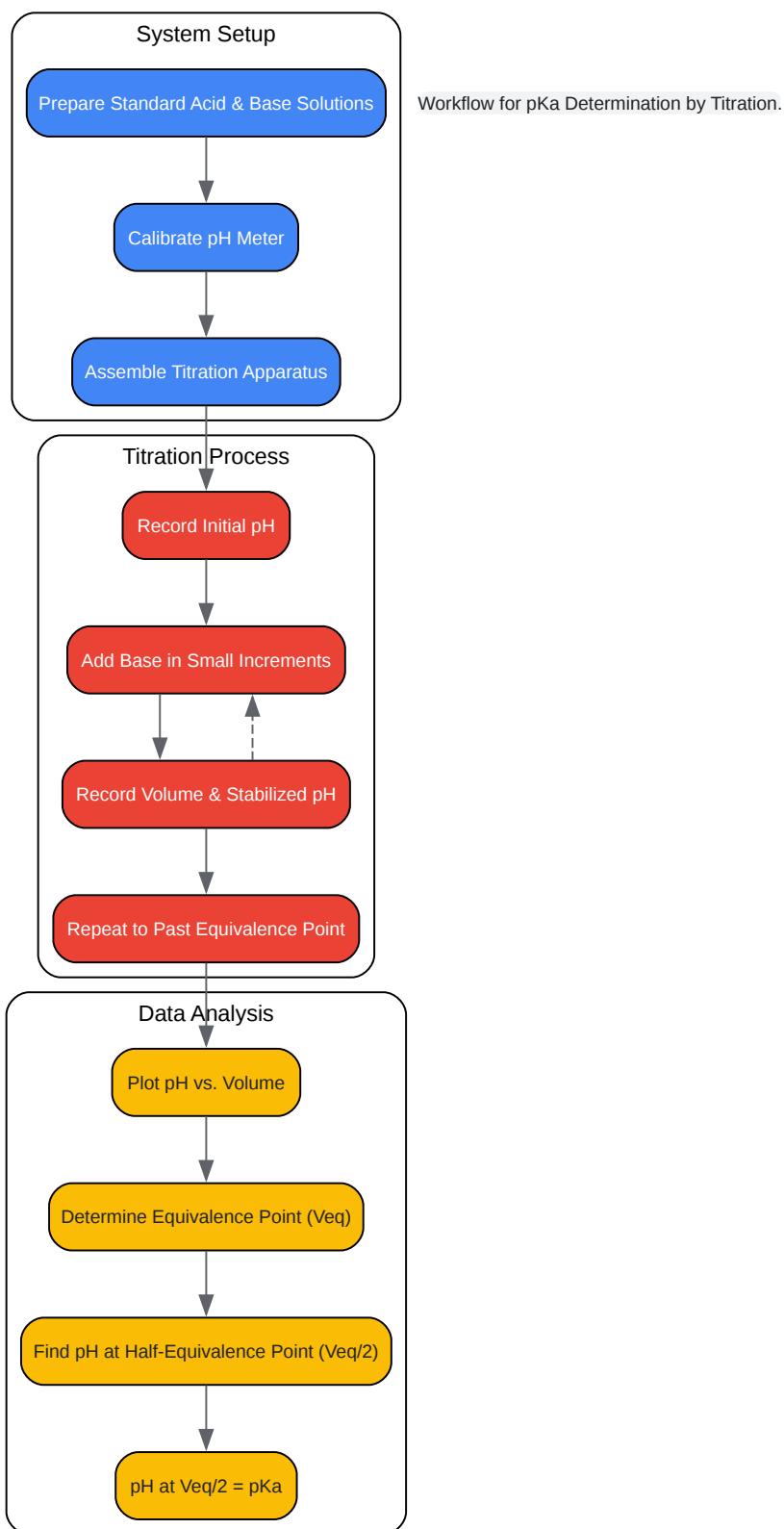
Experimental Protocol: Capillary Method

- **Sample Preparation:** Ensure the sample of **3-(5-Chloro-2-fluorophenyl)propanoic acid** is completely dry and finely powdered. A coarse sample must be crushed in a mortar to ensure efficient and uniform heat transfer.[6]

- Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently to pack the sample into a compact column of 2-3 mm at the sealed end.[5]
- Apparatus Setup: Place the loaded capillary tube into the heating block of a modern melting point apparatus.[8]
- Rapid Heating (Optional): Perform an initial rapid determination by heating quickly to find an approximate melting range. This saves time during the precise measurement. Allow the apparatus to cool sufficiently before proceeding.
- Precise Determination: Heat the block to a temperature approximately 10-15 °C below the expected melting point.
- Slow Heating: Decrease the heating rate to 1-2 °C per minute to ensure accurate observation.[7]
- Observation & Recording: Observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (meniscus point) and the temperature at which the entire sample becomes a clear liquid (clear point).[5] This range is the melting point.
- Replicates: Conduct at least two more careful determinations to ensure the value is reproducible.

#### Workflow Visualization





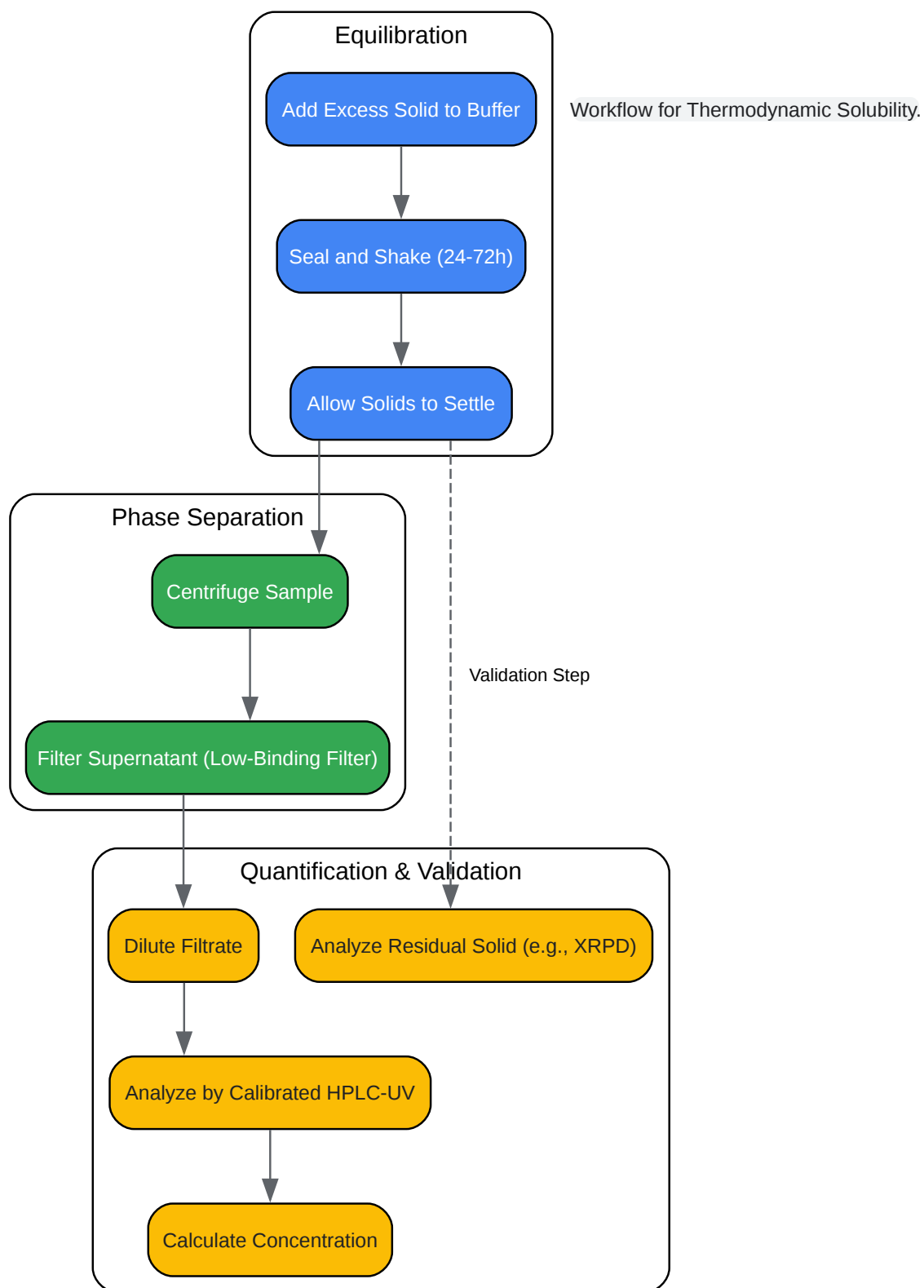
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Caption: Workflow for pKa Determination by Titration.

## Thermodynamic Solubility Assessment

Expertise & Experience: Solubility is a critical parameter, especially in drug development, as it directly impacts bioavailability. It is essential to distinguish between kinetic and thermodynamic solubility. [9] Kinetic solubility often measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. [9][10] While useful for high-throughput screening, it can overestimate the true solubility. Thermodynamic solubility, determined by the shake-flask method, represents the true equilibrium concentration of a compound in a solvent and is considered the gold standard. [11] The experiment requires ensuring that excess solid is present and that the system has been given sufficient time (typically 24-72 hours) to reach equilibrium. [11] Experimental Protocol: Shake-Flask Method

- Preparation: Add an excess amount of solid **3-(5-Chloro-2-fluorophenyl)propanoic acid** to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of visible solid material at the end of the experiment is crucial to ensure saturation was achieved.
- Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (24-72 hours) to allow the system to reach equilibrium. [11]3. Sample Separation: After equilibration, stop the agitation and allow the excess solid to settle. Separate the saturated supernatant from the solid. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microcrystals. [11]4. Quantification:
  - Prepare a standard calibration curve of the compound using a validated analytical method, typically reverse-phase high-performance liquid chromatography with UV detection (RP-HPLC-UV).
  - Accurately dilute the filtered supernatant with a suitable solvent.
  - Analyze the diluted sample using the calibrated HPLC method to determine the concentration.
- Solid State Analysis: It is good practice to analyze the remaining solid material using a technique like XRPD or DSC to confirm that the compound has not undergone a polymorphic transformation or salt disproportionation during the experiment. [11] Workflow Visualization



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Caption: Workflow for Thermodynamic Solubility.

## Conclusion

The physicochemical properties of **3-(5-Chloro-2-fluorophenyl)propanoic acid**—a solid with moderate lipophilicity and a characteristic acidic nature—define its behavior and potential applications. The experimental protocols detailed in this guide provide a robust framework for the accurate and reliable determination of its melting point, pKa, and thermodynamic solubility. Adherence to these methodologically sound and self-validating procedures ensures the generation of high-quality data, which is indispensable for informed decision-making in chemical synthesis, pharmaceutical formulation, and advanced materials research.

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